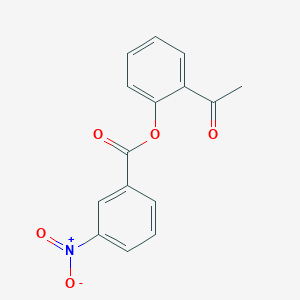![molecular formula C17H37NO2Sn B14315372 Methyl [3-(tributylstannyl)propyl]carbamate CAS No. 105941-72-8](/img/structure/B14315372.png)
Methyl [3-(tributylstannyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-(tributylstannyl)propyl]carbamate is an organotin compound that features a carbamate group attached to a propyl chain, which is further bonded to a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(tributylstannyl)propyl]carbamate typically involves the reaction of tributylstannyl chloride with a suitable carbamate precursor. One common method is the reaction of tributylstannyl chloride with methyl [3-(hydroxypropyl)carbamate] in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-(tributylstannyl)propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced to form tin hydrides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst such as palladium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides.
Reduction: Formation of tin hydrides.
Hydrolysis: Formation of amines and carbon dioxide.
Applications De Recherche Scientifique
Methyl [3-(tributylstannyl)propyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Material Science: Employed in the preparation of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl [3-(tributylstannyl)propyl]carbamate involves its interaction with molecular targets through its carbamate and stannyl groups. The carbamate group can form hydrogen bonds and interact with enzymes, while the stannyl group can participate in organometallic reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [3-(trimethoxysilyl)propyl]carbamate
- Methyl [3-(triethoxysilyl)propyl]carbamate
- Methyl [3-(triisopropoxysilyl)propyl]carbamate
Uniqueness
Methyl [3-(tributylstannyl)propyl]carbamate is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications compared to other carbamate compounds. The stannyl group allows for unique organometallic reactions and interactions that are not possible with silicon-based carbamates.
Propriétés
Numéro CAS |
105941-72-8 |
|---|---|
Formule moléculaire |
C17H37NO2Sn |
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
methyl N-(3-tributylstannylpropyl)carbamate |
InChI |
InChI=1S/C5H10NO2.3C4H9.Sn/c1-3-4-6-5(7)8-2;3*1-3-4-2;/h1,3-4H2,2H3,(H,6,7);3*1,3-4H2,2H3; |
Clé InChI |
FNMRUIMTOMNHSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCCNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


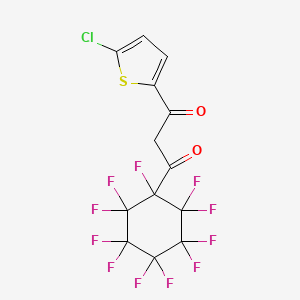
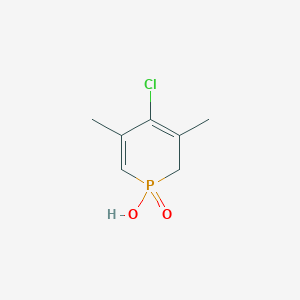
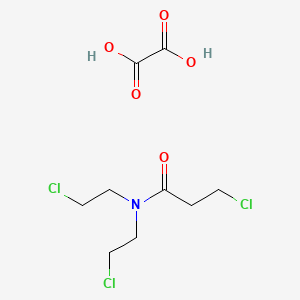
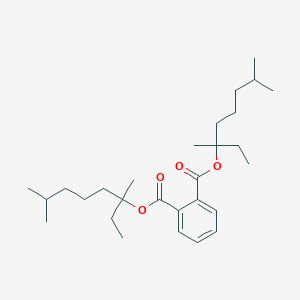

![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
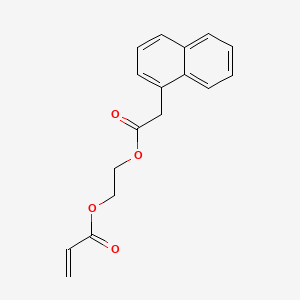
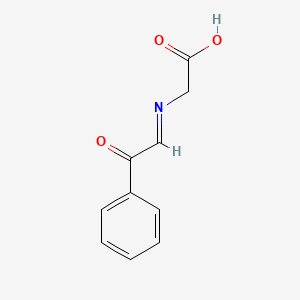
acetate](/img/structure/B14315345.png)
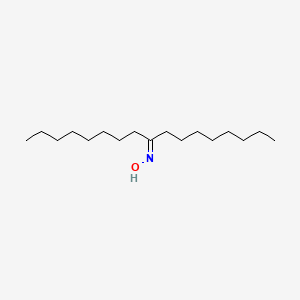
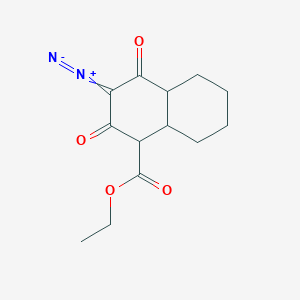
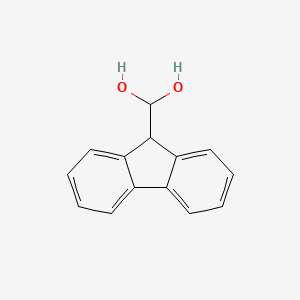
![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)
